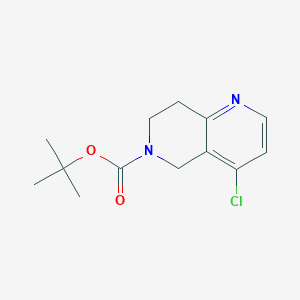

tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-11-9(8-16)10(14)4-6-15-11/h4,6H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPVEBBIRPERTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC=CC(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

In a representative procedure, 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is treated with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of Boc₂O, yielding the carbamate product (Figure 1).

Table 1: Representative Reaction Conditions and Yields

Key variables influencing yield include:

-

Base selection : Sterically hindered bases like DIPEA minimize side reactions such as N-alkylation.

-

Solvent polarity : Polar aprotic solvents (THF) enhance reaction rates compared to DCM due to improved Boc₂O solubility.

-

Temperature control : Gradual warming from 0°C to room temperature prevents exothermic decomposition of Boc₂O.

Alternative Synthetic Approaches

Microwave-Assisted Coupling Reactions

While less common, palladium-catalyzed cross-coupling has been explored for functionalized derivatives. For example, Suzuki-Miyaura coupling of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with aryl boronic acids under microwave irradiation (150°C, 20 min) achieves 92% yield. Although this method primarily targets 2-substituted analogs, it demonstrates the versatility of the core scaffold for downstream modifications.

Oxidative Functionalization

Epoxidation of the dihydro-naphthyridine ring using m-chloroperbenzoic acid (mCPBA) in chloroform generates tert-butyl 4-chloro-1-oxo-7,8-dihydro-5H-1,6-naphthyridin-1-ium-6-carboxylate, albeit with moderate efficiency (78.52% yield). This pathway highlights the compound’s susceptibility to electrophilic attack at the nitrogen center.

Process Optimization and Scalability

Solvent and Workup Modifications

Large-scale syntheses favor biphasic systems (DCM/H₂O) with sodium bicarbonate, enabling facile extraction and minimizing emulsion formation. Post-reaction workup typically involves:

-

Acidic washes (1M HCl) to remove unreacted starting material.

-

Saturated brine rinses to dehydrate the organic layer.

-

Column chromatography (petroleum ether/EtOAc gradient) for final purification.

Table 2: Comparative Purification Methods

| Method | Purity (%) | Recovery (%) | Scale Compatibility |

|---|---|---|---|

| Column Chromatography | >99 | 80–85 | Lab-scale |

| Crystallization | 98 | 90–95 | Pilot-scale |

Green Chemistry Considerations

Recent efforts substitute dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields (87%) while reducing environmental impact. Additionally, catalytic recycling of Boc₂O via in situ acid scavengers (e.g., molecular sieves) is under investigation to improve atom economy.

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves over-Boc protection at the 1-position nitrogen, observed when excess Boc₂O is used. This is mitigated by stoichiometric control (1.1–1.5 eq Boc₂O) and slow reagent addition.

Stability Considerations

The product exhibits hygroscopicity, necessitating storage under anhydrous conditions at −20°C. Long-term stability studies indicate <2% decomposition over six months when sealed under nitrogen.

Industrial Applications and Patent Landscape

Pharmaceutical patents leverage this compound as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Notably, a 2016 patent by Takeda Pharmaceuticals details its use in synthesizing RORγt inverse agonists via subsequent amidation and deprotection steps. Scale-up challenges, such as exothermicity during Boc protection, are addressed through jacketed reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce naphthyridine amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be synthesized to create new derivatives that may enhance antimicrobial activity against resistant strains of bacteria. The presence of the chloro group is believed to play a crucial role in increasing the compound's efficacy against specific pathogens .

Potential Anticancer Properties

The structural characteristics of naphthyridines suggest potential anticancer applications. Preliminary studies have indicated that compounds similar to tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine derivatives can inhibit cancer cell proliferation. In vitro tests have demonstrated cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the synthesis of more complex molecules. For instance, it can be employed in the preparation of biologically active compounds through nucleophilic substitution reactions and cyclization processes .

Materials Science

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or a functional additive to modify polymer properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research into its use in advanced materials such as nanocomposites is ongoing, with potential applications in electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Key Observations:

Substituent Position Effects :

- The 4-chloro derivative (target compound) is distinct from its 2- and 3-chloro analogs in electronic and steric profiles, influencing reactivity in cross-coupling reactions. For instance, the 2-chloro variant (CAS 1151665-15-4) undergoes efficient oxidation to yield sulfonyl or carbonyl derivatives .

- The 3-chloro analog (CAS 625099-34-5) exhibits different regioselectivity in nucleophilic substitutions due to the chlorine’s proximity to the Boc group .

Synthetic Utility :

- The Boc group enhances solubility in organic solvents, facilitating purification via column chromatography. For example, tert-butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is purified using petroleum ether/ethyl acetate gradients .

- Palladium-catalyzed methods (e.g., aza-Heck cyclizations) are effective for functionalizing the naphthyridine core, as seen in the synthesis of tert-butyl (E)-5-(2-methoxy-2-oxoethylidene)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (54% yield) .

Biological Activity

tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound classified under naphthyridines. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1211495-11-2 |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ |

| Molecular Weight | 268.74 g/mol |

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various naphthyridine compounds can inhibit bacterial growth and demonstrate antifungal effects. The specific activity of this compound against different microbial strains is an area of ongoing investigation.

Anticancer Activity

The anticancer potential of naphthyridines has been explored extensively. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that modifications in the chemical structure can enhance potency. For example:

- Aaptamine , a related compound, showed significant cytotoxicity against non-small cell lung cancer (IC50 values ranging from 10.47 to 15.03 µg/mL) and induced apoptosis through p53-independent pathways .

The mechanism of action for these compounds often involves interaction with DNA or inhibition of specific enzymes involved in cancer cell proliferation.

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes in metabolic pathways.

- Receptor Interaction : Potential binding to specific receptors that modulate cellular responses.

Understanding these mechanisms is crucial for developing effective therapeutic agents.

Study on Anticancer Properties

A notable study investigated the effects of naphthyridine derivatives on human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively:

- Cell Lines Tested : HeLa cervical cancer and MDA-MB-231 breast cancer.

- Findings : Significant reduction in cell viability was observed with IC50 values below 20 µM for several derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological profiles:

| Compound | Anticancer Activity (IC50) | Notes |

|---|---|---|

| tert-Butyl 4-chloro-7,8-dihydro-naphthyridine | Not specified | Lacks carboxylate group |

| tert-Butyl 1,6-naphthyridine-6(5H)-carboxylate | Not specified | Lacks chlorine atom |

The presence of specific functional groups in tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine enhances its biological activity compared to its analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cyclization or coupling reactions. For example, a Pd₂(dba)₃ catalyst with a phosphine ligand (e.g., PA-(4-(CO₂Et)C₆H₄)) enables efficient cyclization of carbamate intermediates under reflux in dioxane (130°C). Reaction optimization includes adjusting catalyst loading (2.5–5 mol%), ligand ratios (e.g., 17.5 mol%), and solvent polarity to achieve yields >50% . Boc (tert-butoxycarbonyl) protection is critical to stabilize intermediates during multi-step syntheses .

Q. Key Reaction Conditions Table

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd₂(dba)₃ (2.5 mol%) | |

| Ligand | PA-(4-(CO₂Et)C₆H₄ (17.5 mol%) | |

| Solvent | Dioxane (0.3 M) | |

| Temperature | 130°C | |

| Reaction Time | 12–24 hours |

Q. How is the compound characterized structurally and spectroscopically?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are primary tools. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 12.1 (s, 1H, NH), 8.73 (d, J=2.4 Hz, aromatic H), and 3.0–4.0 ppm (m, CH₂ groups in the dihydronaphthyridine ring) confirm the Boc-protected core .

- IR : Strong absorption bands at 1720 cm⁻¹ (C=O of carbamate) and 1633 cm⁻¹ (C=N/C=C stretching) validate functional groups .

X-ray crystallography (after recrystallization from CH₂Cl₂/petroleum ether) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the naphthyridine core be addressed?

Regioselective chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) under radical initiation or via directed ortho-metalation. Computational modeling (DFT) predicts electron-deficient sites, guiding reagent choice. For example, steric hindrance from the Boc group directs electrophilic substitution to the 4-position over the 2-position .

Q. What role does this compound play in medicinal chemistry, particularly in antifolate drug development?

The naphthyridine scaffold serves as a key intermediate in synthesizing tricyclic 5-deaza antifolates, which inhibit dihydrofolate reductase (DHFR). Functionalization at the 4-chloro position enables cross-coupling (e.g., Suzuki-Miyaura) with aryl/heteroaryl boronic acids to introduce pharmacophores. For instance, coupling with 4-(dipropylcarbamoyl)benzazepine derivatives yields potent DHFR inhibitors with IC₅₀ values <10 nM .

Q. How are low yields in cross-coupling reactions involving this compound mitigated?

Low yields often arise from poor solubility or steric hindrance. Strategies include:

- Solvent Optimization : Switching from THF to DMA (dimethylacetamide) improves solubility.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and increases yields by 20–30% .

- Pre-activation of Reagents : Using HATU or PdCl₂(dppf) enhances coupling efficiency with heteroaryl partners .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

HPLC-MS with a C18 column (gradient elution: 0.1% TFA in H₂O/ACN) detects impurities <0.1%. Common impurities include de-Boc byproducts (m/z 215.1) and dimerization adducts. Solid-phase extraction (SPE) with reverse-phase cartridges removes polar impurities prior to analysis .

Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitutions?

The Boc group stabilizes the intermediate via steric protection and electron withdrawal, directing nucleophilic attack to the 4-chloro position. Comparative studies show Boc-protected analogs undergo SNAr reactions 5–10× faster than unprotected derivatives due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.